Panobinostat lactate
Overview
Description
Panobinostat lactate is a non-selective histone deacetylase inhibitor used to treat multiple myeloma in combination with other antineoplastic agents . It is an oral deacetylase (DAC) inhibitor approved by the FDA for the treatment of multiple myeloma . It is marketed by Novartis under the brand name Farydak .
Molecular Structure Analysis
The molecular weight of Panobinostat lactate is 439.512 . Its chemical formula is C24H29N3O5 .Chemical Reactions Analysis
Panobinostat lactate’s oxidative metabolism in human liver microsomes is mediated primarily by CYP3A4 with lower contributions by CYP2D6 and CYP2C19 . It is also an in vitro reversible and time-dependent inhibitor of CYP3A4/5 and a reversible inhibitor of CYP2D6 and CYP2C19 .Physical And Chemical Properties Analysis
Panobinostat lactate is a cinnamic hydroxamic acid analog, with a molecular weight of 439.51 mol/g for the base form of panobinostat and 349.43 mol/g for the anhydrous lactate form . It is available in hard capsules as anhydrous panobinostat lactate containing 10, 15 and 20 mg panobinostat .Scientific Research Applications
Treatment Efficacy in Hematologic Malignancies :Panobinostat, a potent oral pandeacetylase inhibitor, has been studied for its efficacy in treating hematologic malignancies. A phase Ia/II study revealed its potential in inducing apoptosis and inhibiting cellular proliferation in leukemic cell lines, showing single-agent activity in several indications, including Hodgkin lymphoma and myelofibrosis (DeAngelo et al., 2013).
Pharmacokinetic Modeling and Drug-Drug Interactions :Research has focused on the pharmacokinetic properties of Panobinostat and its interactions with other drugs. A physiologically based pharmacokinetic (PBPK) model predicted Panobinostat's pharmacokinetics after single and multiple doses and its clinical drug-drug interactions (Einolf et al., 2017).
Method Development for Estimation in Pharmaceutical Forms :Studies have been conducted to develop a stability indicating ultra-performance liquid chromatography (UPLC) method for estimating Panobinostat lactate in pharmaceutical dosage forms (Gorja & Mondal, 2018).
Epigenetic and Genetic Alterations :Panobinostat has been studied for its impact on epigenetic and genetic alterations. For example, it was shown to induce numerical chromosomal abnormalities, structural chromosomal damage, oxidative DNA damage, and DNA hypomethylation in murine bone marrow cells, thus indicating its genotoxic and epigenotoxic effects (Al-Hamamah et al., 2019).
Clinical Pharmacokinetics and Pharmacodynamics :Studies have assessed the pharmacokinetics and pharmacodynamics of Panobinostat, including its bioavailability, plasma concentration, and effect on plasma proteins, highlighting its role as an antineoplastic drug (Van Veggel et al., 2017).
Food's Effect on Bioavailability :Research has also explored the influence of food on the oral bioavailability of Panobinostat, revealing that food produced minor changes in its exposure, thereby indicating that Panobinostat can be administered without regard to food intake (Shapiro et al., 2012).
Latent-Virus Reactivation in HIV-infected Patients :A clinical trial investigated the ability of Panobinostat to disrupt HIV-1 latency in aviraemic adults with HIV. The study showed that Panobinostat effectively disrupts HIV latency in vivo, making it a promising candidate for future HIV eradication trials (Rasmussen et al., 2014).
Safety And Hazards
Panobinostat can cause serious or fatal heart problems . It can also cause severe diarrhea or stomach cramps, or if you get dehydrated (increased thirst, decreased urination, sweating or hot and dry skin) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Panobinostat retains its role in therapy of multiple myeloma because of its manageable toxicity profile and its efficacy, mainly in heavily pretreated multiple myeloma patients. These characteristics make it valuable also for novel regimens in combination with second-generation proteasome inhibitors, IMiDs, and monoclonal antibodies . Results of ongoing trials are expected to shed light on drug introduction in different therapeutic combinations or even at an earlier level of disease course .
properties
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWNSFFSMWXJJ-ASTDGNLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026247 | |
Record name | Panobinostat lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panobinostat lactate | |
CAS RN |
960055-56-5 | |
Record name | Panobinostat lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960055-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panobinostat lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panobinostat lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANOBINOSTAT LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.